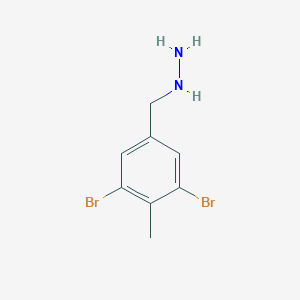
(3,5-Dibromo-4-methylbenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromo-4-methylbenzyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two bromine atoms and a methyl group attached to a benzyl ring, along with a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-4-methylbenzyl)hydrazine typically involves the reaction of 3,5-dibromo-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dibromo-4-methylbenzyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
(3,5-Dibromo-4-methylbenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its hydrazine functional group, which is known for its biological activity.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify specific substances.
Mecanismo De Acción
The mechanism of action of (3,5-Dibromo-4-methylbenzyl)hydrazine is primarily related to its hydrazine functional group. Hydrazines are known to act as nucleophiles, reacting with electrophilic centers in various substrates. This reactivity allows the compound to participate in a wide range of chemical transformations, including the formation of hydrazones, azo compounds, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dibromo-4-methylbenzaldehyde): A precursor in the synthesis of (3,5-Dibromo-4-methylbenzyl)hydrazine.
(3,5-Dibromo-4-methylbenzoic acid): Another derivative of the same benzyl ring structure.
(3,5-Dibromo-4-methylbenzylamine): A related compound with an amine group instead of a hydrazine group.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a hydrazine functional group on the same benzyl ring. This combination of functional groups provides the compound with distinct reactivity and potential applications that are not shared by its similar compounds. The hydrazine group, in particular, imparts significant nucleophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H10Br2N2 |
|---|---|
Peso molecular |
293.99 g/mol |
Nombre IUPAC |
(3,5-dibromo-4-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H10Br2N2/c1-5-7(9)2-6(4-12-11)3-8(5)10/h2-3,12H,4,11H2,1H3 |
Clave InChI |
DRUWPAZWDLREFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)CNN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)


![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
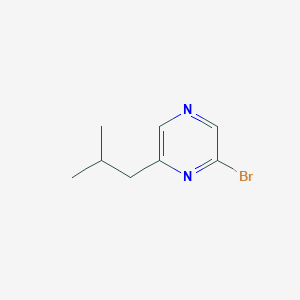
![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)

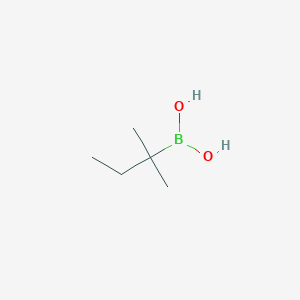
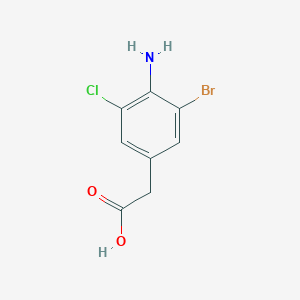
![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
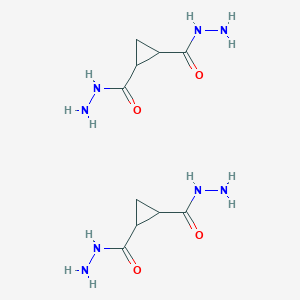
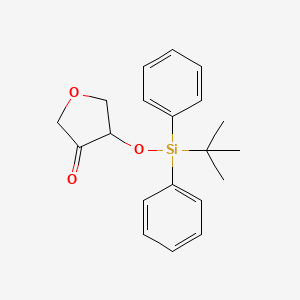
![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
